Sgc-cbp30
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Overview
Description
SGC-CBP30 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. These proteins are histone acetyltransferases that play a crucial role in regulating gene expression by acting as transcriptional co-activators. The compound has shown significant potential in scientific research, particularly in the fields of cancer and immunology .
Mechanism of Action
Target of Action
SGC-CBP30 is a potent and highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300 . These proteins are histone acetyltransferases that can act as transcriptional co-activators to regulate gene expression . Mutations in CBP and p300 have been associated with cancer .
Mode of Action
This compound interacts with the bromodomains of CBP and p300, inhibiting their function . The bromodomains of these proteins facilitate acetylation of lysine residues . By inhibiting CBP and p300, this compound impacts gene expression and cellular processes .
Biochemical Pathways
The inhibition of CBP and p300 by this compound affects various biochemical pathways. CBP and p300 are involved in many biological processes like maintenance of genomic stability by affecting DNA replication and DNA repair as well as cell growth, transformation, and development . They also play an essential role in neuronal plasticity/memory formation, hematopoiesis, and energy homeostasis .
Pharmacokinetics
It’s known that the compound is soluble in dmso at least up to 50mm , which suggests it may have good bioavailability.
Result of Action
The inhibition of CBP and p300 by this compound has several molecular and cellular effects. It has been shown to reduce inflammatory cell infiltration in the lungs, liver, colon, and kidney of a septic mouse model . In cancer research, it has been used to inhibit cell proliferation and induce apoptosis by downregulating uridine phosphorylase 1 expression in human lung adenocarcinoma cells . It can also diminish the viability of human pancreatic cancer cells when used in combination with the bromodomain and extra-terminal domain (BET) inhibitors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules in the cellular environment. As an example, it has been shown to have a synergistic effect with BET inhibitors in reducing the viability of pancreatic cancer cells . .
Biochemical Analysis
Biochemical Properties
Sgc-cbp30 plays a significant role in biochemical reactions, particularly as an inhibitor of CREBBP and EP300 . These proteins are histone acetyltransferases that can act as transcriptional co-activators to regulate gene expression . The bromodomain of these proteins facilitates acetylation of lysine residues .
Cellular Effects
This compound impacts various types of cells and cellular processes. For instance, it has been used to reduce inflammatory cell infiltration in the lungs, liver, colon, and kidney of a septic mouse model . It also inhibits cell proliferation and induces apoptosis by downregulating uridine phosphorylase 1 expression in human lung adenocarcinoma cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the bromodomains of CBP and EP300 . This interaction inhibits the acetylation activity of these proteins, thereby influencing gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways related to gene expression regulation. It interacts with the enzymes CBP and EP300, influencing the acetylation of lysine residues .
Preparation Methods
The synthesis of SGC-CBP30 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Substituents: The benzimidazole core is then functionalized with various substituents, including a 3-chloro-4-methoxyphenyl group and a 3,5-dimethyl-4-isoxazolyl group.
Final Coupling: The final step involves coupling the functionalized benzimidazole with a morpholine derivative to yield this compound
Chemical Reactions Analysis
SGC-CBP30 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the benzimidazole core or the isoxazole ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
SGC-CBP30 has a wide range of applications in scientific research:
Cancer Research: It has been used to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including lung adenocarcinoma and pancreatic cancer cells.
Immunology: The compound has shown anti-inflammatory effects by reducing the secretion of interleukin-17A in T helper 17 cells.
Gene Regulation: This compound has been used to study the regulation of histone acetyltransferase activity and its impact on gene expression.
Other Applications:
Comparison with Similar Compounds
SGC-CBP30 is unique in its high selectivity for the bromodomains of CBP and p300. Similar compounds include:
I-CBP112: Another selective inhibitor of CBP/p300 bromodomains, but with different selectivity and potency profiles.
GNE-049: A selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which also includes CBP and p300.
JQ1: A well-known BET inhibitor that targets a broader range of bromodomains compared to this compound
This compound stands out due to its high selectivity and potency, making it a valuable tool in studying the specific roles of CBP and p300 in various biological processes .
Properties
IUPAC Name |
4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYBHCJBORHCE-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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